molecular formula C7H9FN2 B8819667 6-fluoro-N,N-dimethylpyridin-3-amine CAS No. 1823624-32-3

6-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B8819667
CAS No.: 1823624-32-3
M. Wt: 140.16 g/mol
InChI Key: PNLGUGDMFMBFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9FN2 and a molar mass of 140.16 g/mol It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 3rd position

Preparation Methods

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through established methods.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom at the 3rd position. This can be accomplished using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-fluoro-N,N-dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

6-fluoro-N,N-dimethylpyridin-3-amine can be compared with other similar compounds, such as:

    6-Chloro-N,N-dimethylpyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine. It has different chemical reactivity and biological activity.

    6-Methyl-N,N-dimethylpyridin-3-amine: Contains a methyl group at the 6th position. It exhibits different physical and chemical properties.

    6-Bromo-N,N-dimethylpyridin-3-amine: Features a bromine atom at the 6th position

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGUGDMFMBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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